![molecular formula C17H21N3O4S B3624447 1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B3624447.png)
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea
Overview
Description
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, and a methoxy-methylphenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea typically involves multiple steps. One common synthetic route includes the reaction of 4-(ethylsulfamoyl)aniline with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst or base to facilitate the formation of the urea linkage .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea can be compared with other similar compounds, such as:
1-[4-(methylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea: This compound has a methylsulfamoyl group instead of an ethylsulfamoyl group, which may affect its chemical properties and biological activities.
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxyphenyl)urea:
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methylphenyl)urea: The lack of the methoxy group can alter its chemical behavior and interactions with biological targets
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxy-5-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-18-25(22,23)14-8-6-13(7-9-14)19-17(21)20-15-11-12(2)5-10-16(15)24-3/h5-11,18H,4H2,1-3H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDDQCPAFPZYOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790616 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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